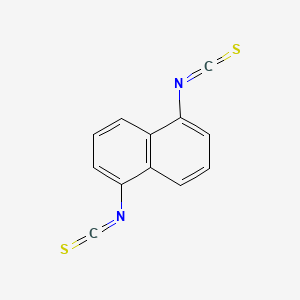
1,5-Diisothiocyanatonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diisothiocyanatonaphthalene is an organic compound characterized by the presence of two isothiocyanate groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diisothiocyanatonaphthalene can be synthesized through the reaction of 1,5-diaminonaphthalene with thiophosgene. The reaction typically involves dissolving 1,5-diaminonaphthalene in an appropriate solvent, such as dichloromethane, and then adding thiophosgene dropwise under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diisothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Carbamate Derivatives: Formed through the reaction with alcohols.
Dithiocarbamate Derivatives: Formed through the reaction with thiols.
Aplicaciones Científicas De Investigación
1,5-Diisothiocyanatonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe for studying protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Diisothiocyanatonaphthalene involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,4-Diisothiocyanatonaphthalene: Similar structure but with isothiocyanate groups at different positions on the naphthalene ring.
1,5-Diisocyanatonaphthalene: Contains isocyanate groups instead of isothiocyanate groups, leading to different reactivity and applications.
Uniqueness: 1,5-Diisothiocyanatonaphthalene is unique due to the specific positioning of its isothiocyanate groups, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
Propiedades
Número CAS |
73825-57-7 |
|---|---|
Fórmula molecular |
C12H6N2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1,5-diisothiocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2S2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H |
Clave InChI |
GDZKOGLUMKYXSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2N=C=S)C(=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
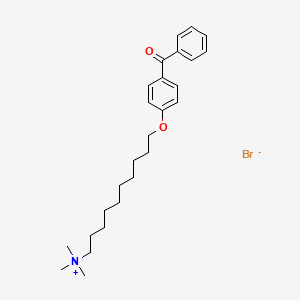
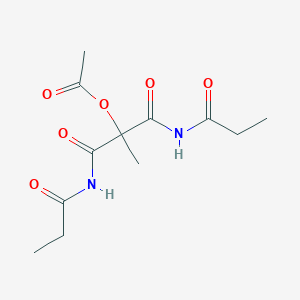
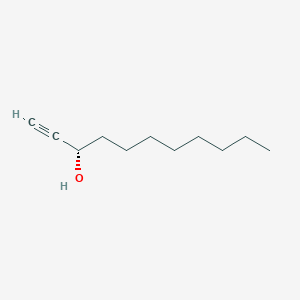
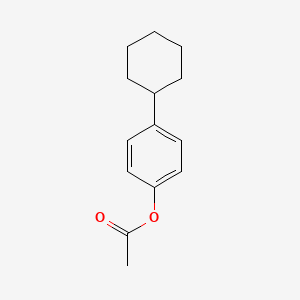
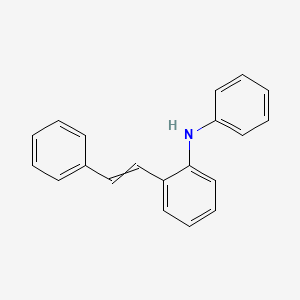
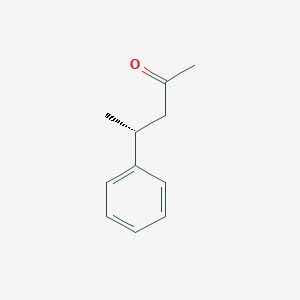
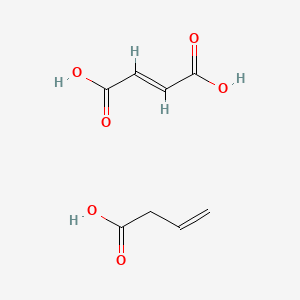
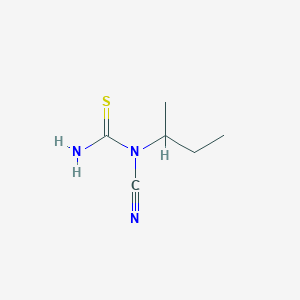
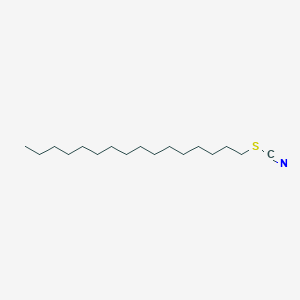
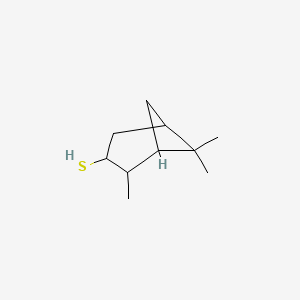
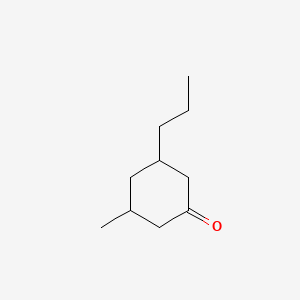

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
